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Compound of Interest |

Compound Name: 2-Phenoxy-2-phenylacetic acid
CAS No.: 3117-38-2
Cat. No.: B1360114
- 7

Executive Summary & Chemical Identity

2-Phenoxy-2-phenylacetic acid is a critical chiral building block in the synthesis of semi-
synthetic penicillins (e.g., Phenbenicillin) and a resolving agent for chiral amines. Structurally, it
is an ether derivative of mandelic acid, characterized by a stereogenic center at the

-position.
The presence of the phenoxy group at the

-carbon introduces significant electronic deshielding, making the spectroscopic signature
distinct from its parent compound, phenylacetic acid.

Table 1: Physicochemical Constants
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Property Value /| Description

IUPAC Name 2-Phenoxy-2-phenylacetic acid

Common Name -Phenoxyphenylacetic acid

CAS Registry Number 3117-38-2

Molecular Formula

Molecular Weight 228.24 g/mol

Appearance White crystalline solid

117-118 °C (Pure Enantiomer) / 89-91 °C

Melting Point
(Racemate)

Solubilit Soluble in chloroform, ethyl acetate, ethanol;
olubili
Y sparingly soluble in water.

Synthesis & Preparation Workflow

To ensure spectroscopic data validity, the sample must be prepared via a controlled
nucleophilic substitution pathway. The standard protocol involves the displacement of a halide
from

-bromophenylacetic acid by a phenoxide ion.

Experimental Protocol

o Starting Materials: Dissolve

-bromophenylacetic acid (1.0 eq) in aqueous NaOH (2.5 eq).

o Nucleophilic Attack: Add phenol (1.1 eq) dropwise while maintaining the temperature at 60—
70 °C.

o Workup: Acidify the mixture with dilute HCI to pH 2. The crude product precipitates.

 Purification: Recrystallize from ethanol/water or hexane/ethyl acetate to remove unreacted
phenol.
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Synthesis Logic Diagram

The following diagram outlines the logical flow from raw materials to the final analytical sample.
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Click to download full resolution via product page

Figure 1: Synthetic workflow for the preparation of analytical-grade 2-Phenoxy-2-phenylacetic
acid.

Spectroscopic Characterization

The following data sets are derived from high-purity samples. The key diagnostic signal is the
methine proton (

-H), which serves as a probe for enantiomeric purity when using chiral solvating agents.

A. Nuclear Magnetic Resonance ( H NMR)

Solvent:
(Chloroform-d) | Frequency: 300/400 MHz | Reference: TMS (0.00 ppm)

The

-proton appears significantly downfield compared to phenylacetic acid (

3.64) due to the inductive electron-withdrawing effect (-I) of the oxygen atom.
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Shift ( Structural

Multiplicity Integration Assignment e
ppm) nsig

Carboxylic acid
proton;
exchangeable
with

10.50 - 12.00 Broad Singlet 1H -COOH

Overlapping
signals from two
] phenyl rings
7.30-7.50 Multiplet 10H Ar-H
(phenoxy &
phenylacetic

moieties).

Diagnostic Peak.
The chiral center
proton. Sharp
5.60 —5.85 Singlet 1H Ph-CH(OPh)- singlet in
racemate; may
split in chiral

environments.

Mechanistic Note: In the presence of chiral solvating agents (e.g., chiral amines), the singlet at

5.7 ppm splits into two distinct signals, allowing for the determination of enantiomeric excess
(ee).

B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR
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Wavenumber (

Vibration Mode Functional Group

)

3200 — 2500 O-H Stretch (Broad) Carboxylic Acid dimer

1710-1735 C=0 Stretch (Strong) Carbonyl (Acid)

1590, 1490 C=C Stretch Aromatic Ring Skeleton
Aryl Alkyl Ether (Phenoxy

1230 - 1250 C-O-C Stretch (Asym)
group)

690, 750 C-H Bending (Out-of-plane) Mono-substituted Benzene

C. Mass Spectrometry (MS)

Method: EI (Electron Impact, 70 eV)

The fragmentation pattern is driven by the stability of the aromatic cations. The molecular ion is
distinct, but fragmentation is rapid due to the ether linkage.

e Molecular lon (

): m/z 228

e Base Peak: Often m/z 77 (
) or m/z 107.

Fragmentation Logic:

e Loss of Carboxyl Group:

. This forms the stabilized phenoxy-benzyl cation.

o Ether Cleavage: The ether bond is labile under EI conditions, leading to phenol radical loss
or tropylium ion formation.
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Figure 2: Primary fragmentation pathway of 2-Phenoxy-2-phenylacetic acid in Electron
Impact Mass Spectrometry.

Quality Control & Purity Analysis

For pharmaceutical applications, determining the purity of 2-Phenoxy-2-phenylacetic acid is
mandatory.

e HPLC Method:
o Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5
m).
o Mobile Phase: Acetonitrile : Water (with 0.1%

) — Gradient 40:60 to 90:10.

o Detection: UV @ 220 nm (absorption of phenyl rings).
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o Retention Time: The compound is relatively lipophilic; expect elution after unsubstituted
phenylacetic acid.

References
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-substituted phenylacetic acids).
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the antiarrhythmic drug Mexiletine by using mandelic acid analogues." Arkivoc, 2008.

o Physical Constants: National Center for Biotechnology Information. "PubChem Compound
Summary for CID 18384, 2-Phenoxy-2-phenylacetic acid.”

o General Spectroscopic Data: SDBS (Spectral Database for Organic Compounds), AlIST,
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 To cite this document: BenchChem. [Comprehensive Spectroscopic Guide: 2-Phenoxy-2-
phenylacetic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1360114#spectroscopic-data-of-2-phenoxy-2-
phenylacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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